![molecular formula C21H20N2O4 B2745366 N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-62-2](/img/structure/B2745366.png)

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

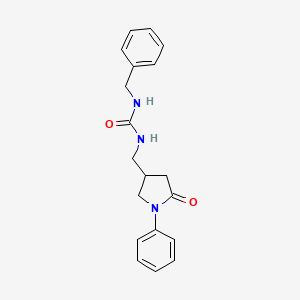

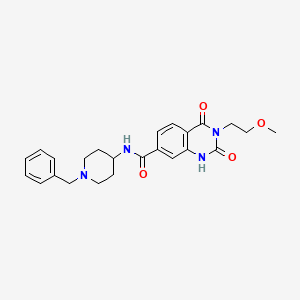

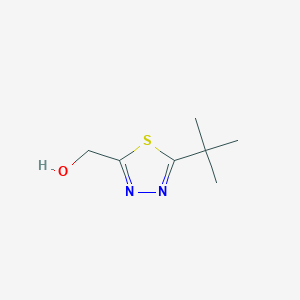

Compounds like this typically belong to the class of organic compounds known as carboxamides, which are characterized by the presence of a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2). The furan ring in the structure suggests that this compound might have aromatic properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form a carboxamide. The furan ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Carboxamides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. The furan ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Scientific Research Applications

Antiprotozoal Agents

Research on related compounds, such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has demonstrated significant potential in antiprotozoal applications. These compounds have shown strong DNA affinities and high in vitro efficacy against T. b. rhodesiense and P. falciparum, indicating promising antiprotozoal properties (Ismail et al., 2004).

Anti-Bacterial Activities

A study on N-(4-bromophenyl)furan-2-carboxamide, which shares structural similarities, showed effective anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This indicates that derivatives of furan-2-carboxamide, including N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, may have potential applications in combating bacterial infections (Siddiqa et al., 2022).

Synthesis and Characterization Studies

Extensive research has been conducted on the synthesis and characterization of furan-2-carboxamides and their derivatives, indicating their significance in the field of organic chemistry and potential pharmaceutical applications. For example, studies on the oxidative rearrangement of furan-2-carboximidamides have contributed to the understanding of 2-acylaminofurans (Bobošíková et al., 2001).

Bio-Imaging Applications

Phenoxazine-based fluorescence chemosensors using furan-2-carboxamide groups have been developed for dual channel detection of ions like Cd2+ and CN−. These chemosensors have applications in bio-imaging, demonstrating the utility of furan-2-carboxamide derivatives in biological and medical imaging techniques (Ravichandiran et al., 2020).

Energetic Material Synthesis

Research on compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are related to furan-2-carboxamide derivatives, has shown potential in the development of insensitive energetic materials. This suggests possible applications in material sciences, particularly in areas requiring stable and high-energy materials (Yu et al., 2017).

DNA Binding Studies

Studies on compounds like 2,5-bis(4-guanylphenyl)furan, which are structurally related to furan-2-carboxamides, have shown significant DNA-binding properties. These findings are crucial for understanding the molecular interactions of these compounds, which could lead to applications in gene therapy or as a tool in molecular biology (Laughton et al., 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-14-3-9-18(10-4-14)27-13-20-19(11-12-26-20)21(25)23-17-7-5-16(6-8-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXUHXQHYABSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)

![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)

![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2745305.png)

![3-((5-((3-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2745306.png)